molecular formula C19H18N2O2 B1191974 TP 472N

TP 472N

Cat. No.: B1191974
M. Wt: 306.36
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of Chemical Probes in Epigenetics

Chemical probes are small molecules used in biological research to modulate the function of specific proteins, allowing researchers to investigate their roles in cellular processes and phenotypes. acs.orgresearchgate.netnih.gov In the field of epigenetics, which studies heritable changes in gene expression not caused by alterations in the DNA sequence itself, chemical probes have become invaluable tools. frontiersin.orgmdpi.comnumberanalytics.com These probes target proteins that "write," "read," or "erase" epigenetic marks, such as modifications to DNA or histone proteins. nih.govfrontiersin.orgmdpi.com The development of selective chemical probes has significantly advanced the understanding of epigenetic mechanisms and their involvement in various diseases, including cancer and inflammatory disorders. frontiersin.orgnumberanalytics.commdpi.comrsc.org Unlike genetic methods such as knock-outs or RNA interference, chemical probes offer advantages such as reversibility, tuneability, and greater spatial and temporal control over protein activity. nih.gov The increasing recognition of the link between epigenetics and disease has driven the demand for well-characterized chemical tools targeting epigenetic proteins. nih.gov

Defining the Role of Negative Control Compounds in Chemical Biology

In chemical biology, a negative control compound is a crucial component for validating the specificity of a chemical probe. acs.orgresearchgate.netbiorxiv.orgnih.gov It is typically a close structural analog of the active chemical probe but is designed to be inactive or significantly less potent against the intended protein target. acs.orgresearchgate.netbiorxiv.org The primary purpose of a negative control is to help distinguish phenotypes caused by specific inhibition of the target protein from those resulting from off-target effects or general cellular toxicity of the compound. acs.orgresearchgate.netbiorxiv.orgnih.gov If a phenotype is observed when using the active chemical probe but is absent when using its structurally similar, inactive negative control, it provides stronger evidence that the observed effect is indeed due to modulating the intended target protein. acs.orgresearchgate.netbiorxiv.org However, it is important to note that even structurally similar negative controls may not perfectly mimic the off-target profile of the active probe, and careful validation, ideally with orthogonal probes, is recommended. acs.orgbiorxiv.orgnih.govnih.gov

Overview of Bromodomain-Containing Proteins as Epigenetic Regulators

Bromodomains are protein domains that act as "readers" of epigenetic marks by recognizing and binding to acetylated lysine (B10760008) residues on histone proteins and other nuclear proteins. frontiersin.orgmdpi.comnumberanalytics.commdpi.comgenecards.orgresearchgate.netnih.gov This interaction is crucial for recruiting proteins and complexes to specific genomic regions, thereby influencing chromatin structure and regulating gene expression. frontiersin.orgmdpi.comnumberanalytics.commdpi.com There are 46 identified bromodomain-containing proteins (BCPs) in the human proteome, containing a total of 61 bromodomains. mdpi.com BCPs are involved in a wide range of cellular processes, including transcription, chromatin remodeling, DNA replication, and cell cycle progression. frontiersin.orggenecards.orgmdpi.com Dysregulation of BCPs has been implicated in various diseases, including cancer and inflammatory disorders. frontiersin.orgmdpi.comnumberanalytics.commdpi.com

Chromatin Remodeling and Transcriptional Control Associated with BRD9/7

BRD9 and BRD7, as subunits of the SWI/SNF chromatin remodeling complexes (BAF/ncBAF and PBAF, respectively), play key roles in chromatin remodeling and transcription control. genecards.orgamegroups.orgnih.govopnme.comthesgc.org These complexes alter DNA-histone contacts within nucleosomes in an ATP-dependent manner, thereby regulating access to DNA for transcriptional machinery. genecards.orgopnme.com BRD9's interaction with acetylated histones helps recruit the ncBAF complex to specific gene promoters, influencing gene transcription. researchgate.net BRD7 also modulates gene transcription as a regulator of SWI/SNF complexes. mdpi.com The precise biological roles of BRD9 and BRD7 are still being elucidated, but they have been implicated in various cellular processes, including cell cycle progression, apoptosis, and cell proliferation. mdpi.com BRD9 has been reported to play an essential role in several cancers, while BRD7 has been proposed as a candidate tumor suppressor gene. rsc.orgnih.govopnme.comthesgc.org Studies have shown that BRD9 can sustain MYC transcription and rapid cell proliferation in certain cancer cells, and inhibiting BRD9 can reverse this proliferation. amegroups.org BRD7 has been shown to regulate breast cancer cell metabolism and act as a negative regulator of aerobic glycolysis. rsc.orgopnme.com

Contextualizing TP 472N within the Structural Genomics Consortium (SGC) Chemical Probe Collection

This compound is included in the Structural Genomics Consortium (SGC) chemical probe collection as a negative control for the BRD9/7 probe, TP-472. thesgc.orgtocris.comscientificlabs.co.ukprobes-drugs.orgthesgc.org The SGC is an organization that develops and provides open-access chemical probes to the research community to facilitate the study of protein function. nih.govthesgc.orgtocris.comscientificlabs.co.ukthesgc.org TP-472 was developed through a collaboration between Takeda and the SGC and represents a distinct chemotype compared to previously available BRD9/7 probes. thesgc.orgsigmaaldrich.com this compound was specifically designed to be a structurally similar analog of TP-472 but without significant activity against BRD9 or other bromodomains. thesgc.orgtocris.comsigmaaldrich.commedchemexpress.com

TP-472 exhibits potent binding to BRD9 (KD 33 nM) and BRD7 (KD 340 nM) in ITC assays and demonstrates selectivity of >30 fold over most other bromodomain family members, except BRD7. thesgc.orgsigmaaldrich.com It is also cell active, with an EC50 of 320 nM in a BRD9 NanoBRET assay. thesgc.org In contrast, this compound is reported as inactive against BRD9 at concentrations up to 20 µM. thesgc.orgtocris.comsigmaaldrich.commedchemexpress.com The availability of this compound alongside the active probe TP-472 allows researchers to perform control experiments to help confirm that observed biological effects are specifically due to the inhibition of BRD9/7 by TP-472, rather than off-target interactions. acs.orgresearchgate.netbiorxiv.orgnih.govthesgc.org Both TP-472 and this compound have been screened in diversity panels to assess their binding profiles against a range of receptors, ion channels, and enzymes. thesgc.org

Table 1: Properties of TP-472 and TP-472N

PropertyTP-472TP-472N (Negative Control)
Molecular Weight333.1 thesgc.org306.1 thesgc.org, 306.36 tocris.com
Molecular FormulaC20H19N3O2 thesgc.orgC19H18N2O2 thesgc.orgtocris.com
IUPAC Name1-(7-(5-(cyclopropylamino-formyl)-2-methyl-phenyl)-1,5-diaza-bicyclo[4.3.0]nona-2,4,6,8-tetraen-9-yl)-ethanone thesgc.org1-(7-(2-(cyclopropyl-methoxy)-phenyl)-1,5-diaza-bicyclo[4.3.0]nona-2,4,6,8-tetraen-9-yl)-ethanone thesgc.org
Target(s)BRD9/BRD7 thesgc.orgscientificlabs.co.uksigmaaldrich.comInactive against BRD9 (>20 µM) thesgc.orgtocris.comsigmaaldrich.commedchemexpress.com
ActivityPotent probe for BRD9/7 thesgc.orgsigmaaldrich.comNegative control for TP-472 tocris.comsigmaaldrich.commedchemexpress.com
SGC ProbeYes thesgc.orgscientificlabs.co.ukthesgc.orgYes thesgc.orgtocris.comscientificlabs.co.ukthesgc.org

Table 2: Binding Profile Comparison (Selected Examples at 10 µM)

TargetTP-472 (% Inhibition/Stimulation) thesgc.orgTP-472N (% Inhibition/Stimulation) thesgc.org
Adenosine A1 receptor14%35%
Benzodiazepine receptor47%-
PDE2A1 (h)25%-
PDE3A (h)48%-
PDE4D2 (h)28%-
Adenosine A3 receptor-23%
Melatonin receptor MT1-47%
Cl- channel (GABA-gated)-20%

Note: Results showing inhibition or stimulation lower than 50% are generally not considered significant effects. thesgc.org

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.36

Synonyms

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone

Origin of Product

United States

Characterization of Tp 472n As a Research Tool

Design Principles of TP 472N as a Structurally Similar Negative Control for TP 472

The design of this compound as a negative control for TP 472 is based on creating a molecule that is structurally similar to TP 472 but lacks its biological activity against the intended targets, BRD9 and BRD7 sigmaaldrich.comthesgc.org. This structural resemblance is crucial for ensuring that any non-target-mediated effects, such as those related to compound solubility, permeability, or interactions with off-target proteins unrelated to bromodomains, are accounted for in experiments using TP 472 tocris.comresearchgate.net. By using this compound in parallel with TP 472, researchers can differentiate between effects caused by specific BRD9/7 inhibition and those that are independent of this target engagement tocris.comcaymanchem.com. The structural difference between TP 472 and this compound is a key aspect of this compound's function as an inactive control thesgc.org.

Absence of BRD9/7 Binding Activity of this compound in In Vitro Assays

A defining characteristic of this compound is its lack of significant binding activity to BRD9 and BRD7 in in vitro assays. Experimental data, such as those obtained through isothermal titration calorimetry (ITC) or other binding assays, demonstrate that this compound is inactive against BRD9 at concentrations significantly higher than the binding affinity of TP 472 for BRD9 sigmaaldrich.comthesgc.orgtocris.com. Specifically, this compound shows activity greater than 20 µM against BRD9 sigmaaldrich.comthesgc.orgtocris.com. This minimal binding ensures that at concentrations where TP 472 exerts its inhibitory effects on BRD9/7, this compound does not sigmaaldrich.comthesgc.org.

Data from the Structural Genomics Consortium indicates the significant difference in binding affinity between TP 472 and this compound for BRD9 and BRD7:

CompoundTargetKd (nM)
TP 472BRD933 thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.de
TP 472BRD7340 thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.de
This compoundBRD9>20000 (>20 µM) sigmaaldrich.comthesgc.orgtocris.com
This compoundBRD7Data not explicitly found in provided snippets, but expected to be similarly inactive as a negative control for BRD7 as well.

This data clearly illustrates the intended lack of BRD9 binding for this compound, confirming its suitability as an inactive control for TP 472.

Comparative Analysis of this compound with Active Bromodomain Inhibitors

Comparing this compound with active bromodomain inhibitors, particularly its active analog TP 472 and other BRD9/7 chemical probes, highlights its role as a research control and underscores the importance of using appropriate controls in chemical biology studies.

Comparison with TP 472 (BRD9/7 Inhibitor)

The primary comparison for this compound is with TP 472. TP 472 is a potent and selective inhibitor of BRD9 and BRD7, with reported Kd values of 33 nM for BRD9 and 340 nM for BRD7 thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.de. It exhibits over 30-fold selectivity for BRD9 compared to most other bromodomains, with BRD7 being the main exception tocris.comscientificlabs.iemedchemexpress.com. TP 472 has demonstrated cellular activity and is suitable for in vivo applications thesgc.orgtocris.comscientificlabs.ie.

In contrast, this compound, despite its structural similarity, shows negligible binding to BRD9 and is expected to show similarly low binding to BRD7, with a reported activity of >20 µM against BRD9 sigmaaldrich.comthesgc.orgtocris.com. This significant difference in potency is the fundamental distinction that allows this compound to function as a negative control. When TP 472 elicits a biological effect in an experiment, and this compound at a comparable concentration does not, it provides strong evidence that the observed effect is mediated by BRD9/7 inhibition by TP 472 tocris.comcaymanchem.com. Studies have shown that while TP 472 can reduce cancer stem cell marker expression and inhibit tumor growth, this compound does not produce these effects biorxiv.org.

FeatureTP 472This compound
Target BindingPotent BRD9/7 inhibitor thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.deInactive against BRD9 (>20 µM) sigmaaldrich.comthesgc.orgtocris.com
Kd (BRD9)33 nM thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.de>20000 nM sigmaaldrich.comthesgc.orgtocris.com
Kd (BRD7)340 nM thesgc.orgtocris.comscientificlabs.iemedchemexpress.comuni-frankfurt.deExpected to be similarly inactive
Biological ActivityActive in cells and in vivo thesgc.orgtocris.comscientificlabs.ieLacks significant biological activity biorxiv.org
Role in ResearchActive chemical probe thesgc.orgtocris.comscientificlabs.ieNegative control sigmaaldrich.comthesgc.orgtocris.com

Comparison with Other BRD9/7 Chemical Probes

Beyond TP 472, other chemical probes targeting BRD9 and BRD7 have been developed, including LP99, BI-9564, and I-BRD9 chemicalprobes.orgnih.gov. These probes often have different chemotypes and varying potency and selectivity profiles chemicalprobes.orgnih.gov.

BI-9564 is another BRD9/7 inhibitor with reported IC50 values of 19 nM for BRD9 and 117 nM for BRD7 in an alpha assay cenmed.com. Both I-BRD9 and BI-9564 have shown some in vitro off-target activity against CECR2 chemicalprobes.org.

I-BRD9 is described as a selective BRD9 chemical probe chemicalprobes.orgnih.gov.

The availability of this compound as a commercially available, structurally similar, and inactive control is a significant advantage of using TP 472 compared to some other BRD9/7 probes where well-characterized controls may not be as accessible chemicalprobes.org. Using TP 472 in conjunction with this compound is recommended in research to help confirm that observed phenotypes are specifically due to BRD9/7 inhibition tocris.comchemicalprobes.org.

Methodological Applications and Utility of Tp 472n in Mechanistic Studies

Validation of On-Target Effects of TP 472 in Cellular Assays

In cellular assays, it is crucial to confirm that the observed biological outcomes are a direct result of the intended target modulation. TP 472N plays a key role in this validation process by providing a baseline response in the absence of specific BRD9/7 inhibition. rndsystems.commdpi.comresearchgate.netnih.gov

Assessment of Phenotypic Changes Attributable to BRD9/7 Modulation

This compound is used to assess which phenotypic changes are specifically attributable to the modulation of BRD9/7. For instance, in studies investigating the impact of BRD9/7 inhibition on cancer cell growth or stemness, parallel experiments with this compound help confirm that observed reductions in cell viability or stem cell marker expression are a direct consequence of BRD9/7 targeting by TP 472, rather than general compound-related effects. mdpi.comresearchgate.netbiorxiv.org Research in pancreatic ductal adenocarcinoma (PDAC) has shown that while BRD9 inhibitors like TP-472 significantly reduce cancer stem cell (CSC) numbers, the negative control compound TP-472N does not exhibit such effects, indicating the specificity of BRD9 inhibition in modulating CSCs. biorxiv.org

Investigation of Molecular Pathways and Cellular Processes Mediated by BRD9/7

This compound serves as an essential control in studies aimed at unraveling the molecular pathways and cellular processes influenced by BRD9/7. rndsystems.comsigmaaldrich.cnbio-techne.combiorxiv.orgtocris.com

Analysis of Gene Expression Alterations (e.g., RNA Sequencing)

When analyzing gene expression alterations induced by TP 472 (e.g., through RNA sequencing), including a this compound treated control group is critical. This allows researchers to identify gene expression changes that are specifically driven by BRD9/7 inhibition. By comparing the transcriptome profiles of cells treated with TP 472 versus this compound and a vehicle control, researchers can pinpoint genes whose expression is directly regulated by BRD9/7 activity. sigmaaldrich.cnbio-techne.combiorxiv.orgtocris.com For example, transcriptome-wide mRNA expression profiling in melanoma cells treated with TP 472 revealed the downregulation of genes encoding extracellular matrix proteins and upregulation of pro-apoptotic genes. mdpi.comnih.gov The inclusion of a control, presumably this compound or vehicle, is implicit in such studies to validate that these changes are a result of TP 472's specific action on BRD9/7.

Evaluation of Protein Expression and Interaction Dynamics

Similarly, in studies evaluating changes in protein expression levels or protein-protein interaction dynamics following TP 472 treatment, this compound is used as a control. Comparing protein profiles or interaction data from TP 472-treated cells to those treated with this compound helps ensure that observed changes are specific to BRD9/7 modulation. rndsystems.comsigmaaldrich.cnbio-techne.combiorxiv.org Immunoblotting experiments, for instance, would typically include lysates from control-treated cells (vehicle or this compound) alongside TP 472-treated cells to confirm that changes in target protein levels are dependent on BRD9/7 inhibition. mdpi.comnih.gov

Cell-Based Functional Assays Employing this compound as a Control

This compound is routinely employed as a negative control in various cell-based functional assays designed to investigate the biological roles of BRD9/7. These assays can include cell proliferation, viability, migration, invasion, and differentiation assays. rndsystems.combiorxiv.orgmdpi.comresearchgate.nettocris.com By treating parallel cell populations with TP 472 and this compound, researchers can ascertain that any observed functional changes (e.g., reduced proliferation or increased apoptosis) are a direct consequence of BRD9/7 inhibition by TP 472. mdpi.comresearchgate.netnih.gov The use of this compound helps to rule out non-specific effects that might arise from the compound's chemical structure or formulation. biorxiv.orgresearchgate.net

Compound Information

Compound NamePubChem CID
This compound124201853
TP 472123773279

Data Tables

While specific quantitative data tables directly comparing TP 472 and this compound effects across various assays were not consistently detailed with numerical values in the search results beyond the inactivity of this compound against BRD9, the qualitative and semi-quantitative findings can be summarized conceptually in tables illustrating the expected outcomes when using this compound as a control.

Table 1: Expected Outcomes in Cellular Assays: TP 472 vs. This compound

Assay TypeTP 472 Treatment (Expected Outcome)This compound Treatment (Expected Outcome)Interpretation (TP 472 vs. This compound)
Cell Viability/ProliferationDecreased mdpi.comresearchgate.netnih.govbiorxiv.orgNo significant change biorxiv.orgbiorxiv.orgEffect likely due to BRD9/7 inhibition biorxiv.org
Apoptosis InductionIncreased mdpi.comnih.govNo significant changeEffect likely due to BRD9/7 inhibition mdpi.comnih.gov
Cancer Stem Cell MarkersDecreased biorxiv.orgNo significant change biorxiv.orgEffect likely due to BRD9/7 inhibition biorxiv.org

Table 2: Expected Outcomes in Molecular Studies: TP 472 vs. This compound

Study TypeTP 472 Treatment (Expected Outcome)This compound Treatment (Expected Outcome)Interpretation (TP 472 vs. This compound)
Gene Expression (RNA-Seq)Differential expression of BRD9/7 target genes mdpi.comnih.govMinimal to no significant changesGene expression changes specific to BRD9/7 inhibition mdpi.comnih.gov
Protein ExpressionAltered levels of BRD9/7 regulated proteins mdpi.comnih.govMinimal to no significant changesProtein level changes specific to BRD9/7 inhibition mdpi.comnih.gov
Cell Proliferation and Viability Assays (e.g., Resazurin (B115843), MTS)

Cell proliferation and viability assays, such as those utilizing Resazurin or MTS, are standard methods to assess the metabolic activity and number of viable cells after treatment with a compound. researchgate.netanilocus.comtipbiosystems.comtribioscience.compromega.com The Resazurin assay relies on the reduction of the blue, non-fluorescent dye resazurin into pink, highly fluorescent resorufin (B1680543) by metabolically active cells. tipbiosystems.comtribioscience.com The MTS assay involves the reduction of the tetrazolium compound MTS into a soluble formazan (B1609692) product by enzymes in metabolically active cells, which can be quantified spectrophotometrically. anilocus.compromega.com

In the context of studying TP-472, this compound serves as a crucial negative control in these assays. Studies have shown that while TP-472 can significantly affect cell viability and proliferation in various cancer cell lines, this compound typically does not induce significant cytotoxicity when used alone at comparable concentrations. biorxiv.orgbiorxiv.org For instance, in one study using RPMI 8226 myeloma cells, TP-472 showed significant cytotoxicity at 10 µM, whereas TP-472N did not significantly affect viability. biorxiv.org When TP-472 was tested in combination with other agents, TP-472N was used in parallel to demonstrate that the observed potentiation of cytotoxicity was specific to TP-472 and not a general effect. biorxiv.orgbiorxiv.org

Data from such studies highlight the importance of using this compound as a control to validate the on-target effects of TP-472 in cell viability and proliferation experiments. The absence of significant effects with this compound helps confirm that any observed decrease in cell viability or proliferation caused by TP-472 is likely due to its activity against its intended targets, BRD9/7, or specific off-target interactions identified for TP-472, rather than general cellular toxicity. biorxiv.orgbiorxiv.orgcaymanchem.com

Tumor Sphere Formation Assays in Cancer Stem Cell Research

Tumor sphere formation assays are in vitro methods used to enrich and analyze cancer stem cells (CSCs), which are a subpopulation of cancer cells with self-renewal capabilities and are often associated with tumor initiation, metastasis, and drug resistance. nih.govplos.orgoncotarget.comnih.gov This assay is based on the ability of CSCs to grow as non-adherent, three-dimensional spheres in serum-free medium under specific culture conditions. nih.govplos.orgoncotarget.comnih.gov The number and size of spheres formed can serve as a metric for assessing the stemness and viability of CSCs. nih.govplos.orgoncotarget.com

Anchorage-Independent Growth Assays

Anchorage-independent growth is a hallmark of transformed cells and is considered a stringent in vitro assay for assessing malignant potential. cellbiolabs.comnih.gov This assay measures the ability of cells to proliferate in the absence of attachment to a substrate, typically in a semi-solid medium such as soft agar (B569324). cellbiolabs.comresearchgate.net The formation and size of colonies in soft agar indicate the degree of anchorage-independent growth. cellbiolabs.comresearchgate.net

Critical Evaluation of Specificity and Off Target Considerations for Tp 472n

Importance of Control Compounds in Mitigating Interpretation Biases

The use of appropriate control compounds like TP 472N is fundamental in chemical biology to ensure that observed biological effects are specifically due to the interaction of the active probe (TP 472) with its intended target(s) and not from off-target interactions or general cellular toxicity biorxiv.orgbiorxiv.orgcaymanchem.com. Control compounds, ideally, should possess a similar chemical structure to the active probe but lack significant activity against the primary target biorxiv.orgcaymanchem.com. By comparing the effects of the active probe and its negative control, researchers can gain confidence in attributing observed phenotypes to on-target modulation caymanchem.com. If the negative control elicits a similar biological response as the active probe, it suggests that the observed effect may be due to off-target activities shared by both compounds or other non-specific effects biorxiv.orgcaymanchem.com. The Structural Genomics Consortium (SGC) emphasizes the importance of using such control compounds to confirm that observed cellular activity is a result of the biochemical inhibition of the intended target caymanchem.com.

Analysis of Off-Target Effects and Their Differentiation from On-Target Mechanisms

Analyzing off-target effects is critical for the accurate interpretation of data generated using chemical probes biorxiv.orgcaymanchem.com. This compound aids in this analysis by serving as a comparator for TP 472 tocris.combiorxiv.org. If TP 472 induces a biological effect that is not replicated by this compound at similar concentrations, it strengthens the likelihood that the effect is mediated by BRD9/7 inhibition caymanchem.com. Conversely, if this compound produces a similar effect, it indicates that the observed phenotype may be due to off-target interactions common to both TP 472 and its negative control biorxiv.orgbiorxiv.org.

Studies have screened TP 472 and this compound against a panel of receptors, ion channels, and enzymes to assess their broader binding profiles thesgc.org. At a concentration of 10 μM, TP 472 showed some binding to targets such as Adenosine A1 receptor (14%), Benzodiazepine receptor (47%), PDE2A1 (h) (25%), PDE3A (h) (48%), and PDE4D2 (h) (28%). This compound also showed some binding to targets including A1 receptor (35%), A3 receptor (23%), Melatonin receptor MT1 (47%), and Cl- channel (GABA-gated) (20%). Results showing inhibition or stimulation lower than 50% are generally considered not significant thesgc.org.

Case Studies Highlighting this compound's Role in Identifying Off-Target Activities of Active Probes

One case study involving a combinatorial anticancer drug screen highlighted the utility of this compound in assessing off-target effects. In this study, TP 472 was found to significantly potentiate the cytotoxicity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 biorxiv.orgbiorxiv.orgresearchgate.net. This potentiation was observed across various cell lines and with other epigenetic probes targeting different modulators, suggesting a potential off-target mechanism biorxiv.orgbiorxiv.orgresearchgate.net. While most negative controls for other epigenetic probes in the screen did not phenocopy the effects of their active counterparts, this compound, in this specific context, did not show a significant impact on TAK-243 cytotoxicity, unlike TP 472 biorxiv.orgbiorxiv.org. This finding, where the negative control did not replicate the active probe's effect, supported the idea that the potentiation observed with TP 472 might be due to its intended BRD9/7 inhibition or a specific off-target effect not shared by this compound biorxiv.org. Further investigation in the same study revealed that the potentiation of TAK-243 cytotoxicity by several epigenetic probes, including TP 472, was likely due to off-target inhibition of the efflux transporter ABCG2 biorxiv.orgresearchgate.netresearchgate.net. This case demonstrates how the behavior of a negative control like this compound, or lack thereof, can provide crucial clues in dissecting the mechanisms of action of active probes and identifying potential off-target liabilities biorxiv.orgresearchgate.net.

Interpreting Discrepancies in Control Compound Behavior Across Different Biological Contexts

The behavior of a control compound like this compound can vary depending on the specific biological context and assay used biorxiv.orgcaymanchem.com. As seen in the case studies, this compound did not potentiate TAK-243 cytotoxicity in one study biorxiv.orgbiorxiv.org, while in another, it showed no effect on PDAC CSC markers or sphere formation, unlike TP 472 biorxiv.org. These discrepancies are not necessarily contradictory but highlight the importance of evaluating control compounds within each specific experimental system caymanchem.com. Differences in cellular uptake, metabolism, protein expression profiles, and the nature of the biological readout can all influence how an active probe and its negative control behave caymanchem.com. Therefore, it is crucial to include the relevant negative control in every experiment to accurately interpret the results and confidently link observed phenotypes to the intended target caymanchem.com.

Strategies for Robust Experimental Design Utilizing this compound

Robust experimental design incorporating this compound involves several key strategies to maximize the reliability of findings when studying TP 472. These strategies include:

Parallel Testing: Always test TP 472 and this compound in parallel under identical experimental conditions, including concentration ranges, treatment times, and cell types caymanchem.com. This allows for direct comparison of their effects.

Dose-Response Analysis: Conduct full dose-response curves for both TP 472 and this compound for all biological readouts caymanchem.com. This helps to determine if any observed effects with TP 472 occur at concentrations relevant to its on-target activity and if this compound is truly inactive at those concentrations caymanchem.com.

Multiple Biological Readouts: Assess the effects of TP 472 and this compound using multiple, orthogonal biological assays to gain a comprehensive understanding of their impact and to identify potential off-target effects that may only be apparent in certain assays caymanchem.com.

Genetic Controls: Whenever possible, complement chemical inhibition with genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9 knockout) to reduce the expression of the target protein (BRD9/7) caymanchem.com. If the phenotype observed with TP 472 is recapitulated by genetic depletion of the target, and this compound has no such effect, it strongly supports on-target activity caymanchem.com.

By implementing these strategies, researchers can effectively leverage this compound as a critical control to enhance the rigor and interpretability of studies investigating the biological roles of BRD9/7 inhibition by TP 472.

Compound Information

Compound NamePubChem CID
TP 472123773279
This compound124201853
TAK-24371751855
A-1967018788

Interactive Data Tables

Based on the search results, a data table summarizing the binding profile of TP 472 and this compound from the Eurofins CEREP Diversity Profile screen can be presented.

TargetTP 472 Inhibition (% of control @ 10 µM)This compound Inhibition (% of control @ 10 µM)
Adenosine A1 receptor1435
Benzodiazepine receptor47-
PDE2A1 (h)25-
PDE3A (h)48-
PDE4D2 (h)28-
Adenosine A3 receptor-23
Melatonin receptor MT1-47
Cl- channel (GABA-gated)-20

Note: "-" indicates data not reported for that compound at 10 µM in the provided source.

Advanced Research Avenues and Future Perspectives for Tp 472n in Epigenetic Research

Application in Complex Biological Systems and Disease Models (Preclinical Focus)

The availability of TP-472N is crucial for preclinical studies investigating the roles of BRD9 and BRD7 in complex biological systems and disease models. When TP-472 is used to perturb BRD9/7 function in cellular or animal models, the inclusion of TP-472N allows researchers to differentiate between phenotypes resulting from specific BRD9/7 inhibition and those caused by off-target interactions of TP-472. thesgc.orgmedchemexpress.comrndsystems.com

For instance, studies using TP-472 in melanoma cell lines and xenograft mouse models demonstrated that BRD7/9 inhibition blocks tumor growth. nih.govnih.govresearchgate.net In such studies, the use of TP-472N is essential to confirm that the observed anti-tumor effects are indeed mediated by the inhibition of BRD9 and BRD7. Similarly, in research exploring the role of BRD9 in pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, TP-472 was identified as an inhibitor that reduced cancer stem cell markers, while TP-472N did not exhibit these effects, reinforcing the specificity of TP-472's action on BRD9. biorxiv.org This highlights the necessity of using TP-472N in preclinical models to ensure the reliability of findings related to BRD9/7 inhibition in various disease contexts.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

Integrating TP-472 and its negative control TP-472N with multi-omics approaches is a powerful strategy for comprehensively elucidating the mechanisms underlying BRD9/7 function and the effects of their inhibition. Multi-omics studies, which can include transcriptomics, proteomics, epigenomics (e.g., ATAC-seq, ChIP-seq), and metabolomics, provide a global view of the cellular changes induced by a chemical probe. cd-genomics.come-kjgm.orgmdpi.commdpi.comnih.gov

By comparing multi-omics data from cells or tissues treated with TP-472 versus TP-472N, researchers can pinpoint molecular alterations specifically attributable to BRD9/7 inhibition. For example, a transcriptome-wide mRNA sequencing profile revealed that TP-472 treatment in melanoma cells downregulated genes encoding extracellular matrix proteins and upregulated pro-apoptosis genes. nih.govnih.govresearchgate.net The inclusion of TP-472N in such experiments allows for the confident assertion that these transcriptional changes are a direct consequence of BRD9/7 targeting. Future research can leverage multi-omics to explore how BRD9/7 inhibition impacts chromatin accessibility, histone modifications, protein expression levels, and metabolic pathways, providing a more complete picture of their biological roles and the downstream effects of their perturbation.

Development of Next-Generation Negative Control Probes and Methodological Innovations

TP-472N serves as a benchmark for the development of next-generation negative control probes for bromodomain inhibitors. Its structural similarity to TP-472 while lacking significant activity against the target bromodomains (BRD9/7) exemplifies the characteristics of a good negative control. thesgc.orgmedchemexpress.comrndsystems.com The availability of well-characterized negative controls like TP-472N is crucial for the rigorous validation of chemical probe specificity in chemical biology and drug discovery. tocris.com

Ongoing efforts in chemical biology aim to develop increasingly sophisticated and selective chemical probes and their corresponding controls. TP-472N's role in validating TP-472's effects contributes to the broader understanding of the criteria and methodologies required for developing high-quality negative controls. Future methodological innovations in epigenetic research will likely continue to emphasize the importance of using appropriate controls like TP-472N to ensure the reliability and interpretability of data generated using chemical probes targeting epigenetic regulators.

Contribution to Understanding BRD9/7 Biology Beyond Direct Inhibition

While TP-472 is primarily characterized as a BRD9/7 inhibitor, the use of TP-472N in comparative studies can contribute to understanding the biology of BRD9 and BRD7 beyond simple direct inhibition. By comparing the effects of TP-472 and TP-472N across various biological contexts, researchers can potentially uncover BRD9/7-dependent pathways and processes that are modulated by their bromodomain function.

For instance, if TP-472 induces a particular cellular phenotype that is not observed with TP-472N, it strongly suggests that this phenotype is linked to BRD9/7 activity. Further investigation into the affected pathways using techniques discussed in Section 5.2 can reveal the downstream biological consequences of BRD9/7 inhibition. This can lead to a deeper understanding of how BRD9 and BRD7 contribute to complex cellular processes, gene regulation, and disease pathogenesis, providing insights beyond their direct interaction with acetylated histones via their bromodomains. Studies have already shown that TP-472 impacts pathways related to the extracellular matrix and apoptosis, indicating roles for BRD9/7 in these processes. nih.govnih.govresearchgate.net The continued use of TP-472N in future studies will be vital for confirming and expanding upon these findings, ultimately contributing to a more comprehensive understanding of BRD9/7 biology.

Q & A

Q. What is the primary role of TP 472N in bromodomain research, and how does its selectivity profile inform experimental design?

this compound is primarily used as a negative control compound in studies targeting bromodomains, particularly to validate the specificity of its analog TP 472. It exhibits no activity against BRD9 or other bromodomains at concentrations >20 μM, making it critical for distinguishing target-specific effects from off-target interactions . Researchers should include this compound at matched concentrations (e.g., 10–50 μM) in dose-response assays to confirm observed effects are not artifacts.

Q. How should researchers design experiments to ensure reproducibility when using this compound as a control?

To enhance reproducibility:

  • Documentation : Clearly state the source, purity, and storage conditions of this compound in the methods section.
  • Concentration validation : Use orthogonal assays (e.g., SPR, thermal shift) to verify inactivity at tested doses.
  • Replication : Include triplicate measurements and negative controls in each experiment to account for batch variability .

Q. What are the methodological considerations for integrating this compound into cell-based assays studying T cell biology?

this compound’s inactivity against CREBBP/EP300 bromodomains makes it suitable for isolating immune evasion mechanisms in cancer models. Key steps include:

  • Pre-treating cells with this compound (e.g., 24-hour incubation).
  • Pairing with positive controls (e.g., CPI098 for CREBBP/EP300 inhibition) to validate assay specificity.
  • Monitoring T cell recruitment metrics (e.g., cytokine secretion, chemotaxis assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data when this compound exhibits unexpected activity in certain assays?

Contradictions may arise from assay-specific conditions (e.g., solvent interactions, cell line variability). Mitigation strategies include:

  • Cross-validation : Replicate findings using alternative assays (e.g., fluorescence polarization vs. AlphaScreen).
  • Solvent controls : Test DMSO or other solvents at equivalent concentrations.
  • Structural analysis : Compare this compound’s binding kinetics with its analog TP 472 via molecular docking or cryo-EM .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values for TP 472 and confirm this compound’s inactivity. Report confidence intervals and p-values from ANOVA or t-tests to quantify significance. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can this compound be leveraged to optimize CRISPR-Cas9 gene-editing studies in bromodomain-related pathways?

Use this compound as a baseline to distinguish CRISPR-mediated gene knockout effects from pharmacological inhibition. Co-treat cells with this compound and guide RNAs targeting bromodomains (e.g., BRD4). Compare transcriptional outputs (RNA-seq) and phenotypic readouts (e.g., apoptosis assays) to disentangle genetic vs. chemical effects .

Q. What methodologies are critical for validating this compound’s inactivity in in vivo models?

  • Pharmacokinetics : Measure plasma and tissue concentrations post-administration to ensure adequate exposure.
  • Behavioral controls : Include vehicle-treated cohorts to rule out nonspecific effects.
  • Biomarker analysis : Quantify bromodomain occupancy via ChIP-seq or proteomics in this compound-treated vs. untreated groups .

Data Interpretation & Reporting

Q. How should researchers present this compound data in publications to align with journal standards?

  • Tables : Include columns for this compound’s tested concentrations, assay type, and statistical metrics (e.g., SD, n-value).
  • Figures : Use heatmaps or dose-response curves to contrast this compound with active compounds.
  • Supplemental data : Provide raw data (e.g., absorbance values, flow cytometry files) for transparency .

Q. What are best practices for addressing this compound’s limitations in grant proposals or manuscripts?

Explicitly state its role as a negative control and acknowledge potential caveats (e.g., solubility limits, off-target effects at ultra-high doses). Propose follow-up experiments, such as synthesizing derivatives with improved stability or using orthogonal negative controls .

Ethical & Methodological Compliance

Q. How can researchers ensure compliance with NIH guidelines when reporting preclinical studies involving this compound?

Adhere to the NIH’s Principles and Guidelines for Reporting Preclinical Research by:

  • Disclosing this compound’s source, lot number, and purity in the methods.
  • Including sex-balanced animal cohorts and randomization details.
  • Depositing raw data in public repositories (e.g., Zenodo, Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.